MAGE-12 (114-127) is a peptide derived from the MAGE (Melanoma Antigen Gene) family, specifically MAGE-12, which is known for its role in cancer immunology. This peptide is significant in the context of cancer therapy and vaccine development due to its ability to elicit immune responses against tumor cells expressing MAGE antigens. MAGE-12 (114-127) is characterized by its specific amino acid sequence, which plays a crucial role in its immunogenic properties.
MAGE peptides are primarily sourced from tumor cells, particularly melanoma cells, where they are expressed aberrantly. The MAGE family consists of several genes located on the X chromosome, with MAGE-12 being one of the more studied members due to its expression in various tumors but not in normal tissues, making it an attractive target for immunotherapy.
MAGE-12 (114-127) is classified as a tumor-associated antigen. Tumor-associated antigens are proteins that are expressed at higher levels in cancer cells compared to normal cells and can be targeted by the immune system. MAGE-12 belongs to a broader category of cancer/testis antigens, which are typically expressed in germ cells and certain tumors but not in other normal tissues.
The synthesis of MAGE-12 (114-127) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of MAGE-12 (114-127) can be represented by its amino acid sequence:
This sequence consists of 14 amino acids, which contribute to its conformational properties and biological activity.
The molecular weight of MAGE-12 (114-127) is approximately 1,500 Da, and it has specific properties such as hydrophobicity and charge that influence its interaction with immune cells.
MAGE-12 (114-127) may undergo several chemical reactions during synthesis and in biological contexts:
The stability of the peptide can be influenced by factors such as pH and temperature during synthesis and storage. Furthermore, its interactions with immune receptors can lead to conformational changes essential for T-cell activation.
MAGE-12 (114-127) functions primarily through its interaction with T-cell receptors. Upon presentation by major histocompatibility complex class I molecules on antigen-presenting cells, T-cells recognize the peptide as foreign, leading to an immune response.
Studies have shown that T-cells specific to MAGE-12 can proliferate upon exposure to this peptide, indicating its potential as a target for therapeutic vaccines in cancer treatment.
MAGE-12 (114-127) is typically a white powder when synthesized and is soluble in aqueous solutions at physiological pH. Its stability can vary based on formulation conditions.
The peptide exhibits characteristics typical of small proteins, including:
Relevant data include:
MAGE-12 (114-127) has several applications:
MAGE-12 is firmly classified as a Type I Cancer-Testis Antigen (CTA). This classification signifies two key aspects: 1) Its expression is primarily restricted to germ cells in the testis (and occasionally ovary) under normal physiological conditions, and 2) Its genes are located on the X chromosome (Xq28), specifically within the large MAGE-A cluster [1] [4] [5]. The MAGE-A cluster, encompassing genes like MAGE-A1 to MAGE-A12, arose through repeated gene duplication events during the evolution of placental mammals (eutherians) [4] [6]. This expansion is linked to the invasion of LINE elements (Long Interspersed Nuclear Elements) and the evolution of the placenta itself [4] [6]. The evolutionary trajectory of the MAGE family reveals a crucial distinction:
Table 2: Evolutionary Conservation of MAGE Subfamilies
Feature | Type I MAGEs (e.g., MAGE-A12) | Type II MAGEs (e.g., MAGE-D1, MAGE-G1) |
---|---|---|
Chromosomal Location | X chromosome (Clustered: A@Xq28, B/C@Xp/q) | Autosomes & X chromosome (Dispersed) |
Evolutionary Origin | Late (Eutherian mammals) | Early (Ancient eukaryotic ancestor) |
Primary Driver | Gene duplication, retrotransposition, LINE elements | Purifying selection maintaining core function |
Selection Pressure | Positive Selection (Diversification) | Purifying Selection (Conservation) |
Sequence Conservation | Low ortholog conservation (e.g., Human vs Mouse) | High ortholog conservation (>80-90% identity) |
Genomic Structure | Multi-exon 5' UTR, single coding exon; Palindromic clusters | Variable; MAGE-D: Multi-exon gene structure |
Putative Ancestor | Derived from Type II or ancestral MAGE | MAGE-D or MAGE-G1 considered closest to ancient form |
Normal Tissue Expression | Strictly testis/placenta restricted (CTA) | Ubiquitous or tissue-restricted (non-CTA) |
The MAGE-12 (114-127) peptide fragment resides within the structurally and functionally critical MAGE Homology Domain (MHD). While the full biological role of this specific fragment is still being elucidated, its position within the MHD and the known functions of full-length MAGE-12 and related MAGE-A proteins provide strong clues to its significance in tumor immunogenicity and immune evasion.
Table 3: Mechanisms Linking MAGE-12 and Fragment (114-127) to Immunogenicity and Immune Evasion
Mechanism | Molecular/Cellular Basis | Consequence for Tumor Immunity |
---|---|---|
TAA Source (Immunogenicity) | Peptides (e.g., 114-127) processed and presented by HLA-I on tumor cells. Recognized by cognate TCRs on CD8+ CTLs. | Potential target for anti-tumor CTL responses. Basis for immunotherapy. |
E3 Ligase Regulation | MAGE-12 MHD (incl. 114-127 region) binds RING E3 ligases, forming MRL complexes. Modulates ubiquitination of substrates (e.g., p53, AMPK regulators). | Promotes oncogenesis (survival, proliferation, stress resistance) → Indirectly supports immune evasion by enhancing tumor fitness. |
p53 Pathway Inhibition | MAGE-A proteins bind p53, inhibit transactivation, promote degradation. | Loss of tumor suppressor function → Increased survival, resistance to therapy. |
T-cell Exhaustion | Chronic antigen exposure (incl. persistent MAGE-12 peptides) leads to sustained TCR signaling and upregulation of inhibitory receptors (PD-1, TIM-3, LAG-3). | Dysfunctional CTL responses → Immune evasion. |
MHC-I Downregulation | Tumors often exhibit loss of HLA-I expression via various mechanisms (genetic, epigenetic). Common in CTA-expressing cancers. | Prevents presentation of TAAs (incl. MAGE-12 peptides) → Escape from CTL recognition. |
Peripheral Tolerance | Ectopic expression of germline antigens may exploit pre-existing tolerance mechanisms. | Reduced immunogenicity of TAAs → Blunted immune response. |
Association with "Cold" TME | Oncogenic signaling & immunosuppressive factors driven by MAGE pathways may contribute to low T-cell infiltration and suppressive cell recruitment. | Limited response to checkpoint blockade immunotherapy. |
The discovery of MAGE-12 is intrinsically linked to the pioneering work on the MAGE family, driven by the quest to identify human tumor antigens recognized by the immune system.
Table 4: Historical Milestones in MAGE Family and MAGE-A12 Discovery
Year(s) | Event | Key Finding/Significance | Reference Context |
---|---|---|---|
1991 | Discovery of MAGE-1 (MAGE-A1) by Boon et al. | First human tumor antigen identified using autologous CTLs and genetic transfer from patient MZ-2's melanoma. | [1] [4] |
Early-Mid 1990s | Homology cloning identifies MAGE-2, MAGE-3, and other MAGE-A members. | Revealed MAGE as a multi-gene family clustered on Xq28. Established common "cancer-testis" expression pattern. | [1] [4] |
Mid-Late 1990s | Identification and initial characterization of MAGE-12 (MAGEA12). | Confirmed as member of MAGE-A family at Xq28. Demonstrated testis-restricted normal expression and tumor re-expression. | [1] [4] [5] |
Late 1990s - Early 2000s | Epitope mapping for MAGE-A family members. | Identification of specific antigenic peptides (including potential fragments within MAGE-A12 like 114-127) presented by common HLA alleles. | [2] [5] |
2000s | Functional studies linking MAGE-A proteins (incl. MAGE-A12) to p53 regulation and ubiquitination pathways. | Began to shift view from pure immunologic targets to proteins with intrinsic oncogenic functions influencing tumor biology. | [1] [2] [4] |
2010s - Present | Structural characterization of MHD, discovery of MAGE-RING Ligase (MRL) complexes, deep sequencing of MAGE-A locus. | Elucidated molecular mechanism of action (E3 ligase adaptors), confirmed rapid evolution of Type I MAGEs. Refined understanding of expression and regulation. | [1] [4] [6] |
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